![molecular formula C8H10BrNO B1291406 3-Bromo-2-isopropoxypyridine CAS No. 717843-55-5](/img/structure/B1291406.png)
3-Bromo-2-isopropoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of brominated pyridines can involve various strategies, including halogen dance reactions, direct bromination, and multicomponent chemistry. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions . Similarly, 2-bromo-6-isocyanopyridine was identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational spectra of brominated pyridines have been studied using density functional methods. For example, the molecular structure of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine was investigated, and their vibrational frequencies were obtained theoretically and compared with experimental data . These studies provide a foundation for understanding the molecular structure of "this compound" by analogy.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions due to the reactivity of the bromine atom. For example, 3,5-dibromopyridine was converted into 3-bromo-5-ethoxypyridine, which was further reacted with ammonia and acetylated to yield 3-acetylamino-5-ethoxypyridine . The reactivity of the bromine atom in "this compound" would likely allow for similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be inferred from their molecular structure, vibrational spectra, and reactivity. For instance, the study of 2-amino-3-bromo-5-nitropyridine revealed insights into its electronic and vibrational characteristics, as well as its potential as a non-linear optical material due to its high hyperpolarizability . The properties of "this compound" would be influenced by the presence of the isopropoxy group and its position on the pyridine ring.
Scientific Research Applications
Intermediate in Amination Reactions
3-Bromo-2-isopropoxypyridine plays a role in the amination of bromo-derivatives of pyridine. In a study by Pieterse and Hertog (2010), the amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia was investigated, resulting in 2-amino-4-ethoxypyridine as a chief product. This suggests the potential use of similar bromo-pyridines in organic synthesis and amination reactions (Pieterse & Hertog, 2010).
Pyridyne Precursor
Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor. The substituted 2,3-pyridyne generated from this precursor reacted regioselectively with various furans, indicating its potential application in the synthesis of pyridyne intermediates (Walters et al., 1992).
Halogen Migration in Halogeno-Derivatives
Hertog and Schogt (2010) explored the chlorination of 3-bromo-2,4-dihydroxypyridine, leading to 5-bromo-3-chloro-2,4-dihydroxypyridine. This demonstrated the migration of halogen atoms in halogeno-derivatives of pyridines, which could have implications for the synthesis of halogenated pyridine derivatives (Hertog & Schogt, 2010).
Convertible Isocyanide in Multicomponent Chemistry
The development of 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry was reported by van der Heijden et al. (2016). They identified 2-bromo-6-isocyanopyridine as an optimal reagent, combining nucleophilicity and good leaving group capacity, demonstrating its utility in multicomponent reactions (van der Heijden et al., 2016).
Directed Deprotonation-Transmetalation in Substituted Pyridines
Karig, Spencer, and Gallagher (2001) described the regioselective deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling processes. This provides a flexible entry to substituted pyridines, suggesting a key role for bromopyridines in the directed deprotonation and transmetalation routes (Karig et al., 2001).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQQSDAMSSVOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620668 | |
Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
717843-55-5 | |
Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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